PBA Molecular-Weight Control: Butyl Trithiocarbonate vs. Xanthate RAFT Agent
In the RAFT polymerization of butyl acrylate (BA) at 60 °C in benzene with AIBN initiator, Phthalimidomethyl butyl trithiocarbonate (agent 2) delivered a poly(butyl acrylate) with M̄ₙ = 21 300 and Đ = 1.1 at 96 % conversion, whereas the analogous O‑ethyl S‑phthalimidomethyl xanthate (agent 3) cannot control BA polymerization and is instead required for less‑activated monomers such as vinyl acetate and N‑vinylpyrrolidone [1]. This head‑to‑head comparison within the same study establishes the trithiocarbonate as the selective agent for MAMs and the xanthate as ineffective for the same monomer class.
| Evidence Dimension | Polymerization control (dispersity and molecular weight) for butyl acrylate |
|---|---|
| Target Compound Data | M̄ₙ (PBA) = 21 300; Đ = 1.1 at 96 % conversion |
| Comparator Or Baseline | O‑Ethyl S‑phthalimidomethyl xanthate (agent 3): uncontrolled BA polymerization; suitable only for LAMs (VAc, NVP) |
| Quantified Difference | Trithiocarbonate enables well‑defined PBA (Đ = 1.1); xanthate fails for this MAM monomer. |
| Conditions | Bulk/solution polymerization of BA (3.49 M in benzene) at 60 °C with AIBN initiator; RAFT agent 2 vs. agent 3. |
Why This Matters
For procurement decisions involving butyl acrylate or styrenic monomers, this data proves that the trithiocarbonate agent is necessary for low‑dispersity products; a xanthate substituted here would fail to control the polymerization.
- [1] Postma, A.; Davis, T. P.; Li, G.; Moad, G.; O'Shea, M. S. RAFT Polymerization with Phthalimidomethyl Trithiocarbonates or Xanthates. On the Origin of Bimodal Molecular Weight Distributions in Living Radical Polymerization. Macromolecules 2006, 39 (16), 5307–5318. https://doi.org/10.1021/ma0604338 View Source
